molecular formula C21H39Al B14519373 Tris[(3-methylcyclopentyl)methyl]alumane CAS No. 62618-43-3

Tris[(3-methylcyclopentyl)methyl]alumane

Cat. No.: B14519373
CAS No.: 62618-43-3
M. Wt: 318.5 g/mol
InChI Key: BNIHYBYKBRIOMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tris[(3-methylcyclopentyl)methyl]alumane is a tertiary organoaluminum compound characterized by three bulky (3-methylcyclopentyl)methyl substituents bonded to an aluminum center. Its structure imparts unique steric and electronic properties, influencing reactivity, solubility, and stability. Organoalumanes are widely used in catalysis, polymer synthesis, and reduction reactions, with reactivity modulated by substituent steric bulk and electronic effects .

Properties

CAS No.

62618-43-3

Molecular Formula

C21H39Al

Molecular Weight

318.5 g/mol

IUPAC Name

tris[(3-methylcyclopentyl)methyl]alumane

InChI

InChI=1S/3C7H13.Al/c3*1-6-3-4-7(2)5-6;/h3*6-7H,1,3-5H2,2H3;

InChI Key

BNIHYBYKBRIOMP-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(C1)C[Al](CC2CCC(C2)C)CC3CCC(C3)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tris[(3-methylcyclopentyl)methyl]alumane typically involves the reaction of aluminum trichloride with 3-methylcyclopentylmethyl magnesium bromide. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent the aluminum compound from reacting with moisture or oxygen. The reaction is usually performed at low temperatures to control the reactivity of the intermediates.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is then purified using techniques such as distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

Tris[(3-methylcyclopentyl)methyl]alumane undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form aluminum oxides.

    Reduction: It can be reduced to form aluminum hydrides.

    Substitution: The compound can undergo substitution reactions where the 3-methylcyclopentylmethyl groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Substitution reactions often involve the use of halogenating agents like chlorine or bromine.

Major Products Formed

    Oxidation: Aluminum oxides and hydroxides.

    Reduction: Aluminum hydrides.

    Substitution: Various substituted aluminum compounds depending on the reagents used.

Scientific Research Applications

Tris[(3-methylcyclopentyl)methyl]alumane has several applications in scientific research:

    Chemistry: It is used as a catalyst in organic synthesis, particularly in polymerization reactions.

    Biology: The compound is studied for its potential use in drug delivery systems due to its ability to form stable complexes with various biomolecules.

    Medicine: Research is ongoing to explore its use in targeted drug delivery and imaging.

    Industry: It is used in the production of high-performance materials, such as advanced polymers and coatings.

Mechanism of Action

The mechanism of action of Tris[(3-methylcyclopentyl)methyl]alumane involves its ability to form stable complexes with other molecules. The aluminum center can coordinate with various ligands, facilitating reactions such as polymerization or catalysis. The molecular targets and pathways involved depend on the specific application, but generally, the compound acts by stabilizing reactive intermediates and lowering the activation energy of chemical reactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

Trimethylalumane (Al(CH₃)₃)

  • Structure and Bonding: Trimethylalumane features three methyl groups bonded to aluminum.
  • Reactivity : Reacts violently with protic solvents (e.g., water, alcohols) and participates in alkylation and polymerization reactions. For example, it is used as a co-catalyst in Ziegler-Natta polymerization .
  • Applications : Widely employed in industrial processes, such as olefin polymerization and semiconductor deposition, due to its strong Lewis acidity and low molecular weight (72.087 g/mol) .

Tris(decyl)alumane (Al(C₁₀H₂₁)₃)

  • Structure and Bonding: Contains three linear decyl chains (C₁₀H₂₁), resulting in a high molecular weight (C₃₀H₆₃Al) and hydrophobic character. The long alkyl chains enhance solubility in nonpolar solvents but reduce Lewis acidity .
  • Reactivity : Less reactive than trimethylalumane due to steric hindrance and electron-donating alkyl groups. Suitable for controlled reductions or reactions requiring milder conditions .
  • Applications : Utilized in specialty organic synthesis where slower reaction kinetics are advantageous, such as selective reductions of sensitive substrates .

Tris(1,4-dihydropyrid-1-yl)alumane

  • Structure and Bonding : Features nitrogen-containing dihydropyridyl ligands, enabling π-interactions and altered electronic properties compared to alkyl-substituted alumanes. The ligand structure facilitates coordination chemistry and stabilized intermediates .
  • Reactivity : Demonstrated in hydroalumination reactions with pyridines, forming stable adducts. This contrasts with the rapid hydrolysis of trimethylalumane, highlighting ligand-dependent stability .
  • Applications: Potential use in selective reductions or as precursors for aluminum-containing heterocycles in medicinal chemistry .

Data Tables

Table 1: Structural and Physical Properties

Compound Molecular Formula Molecular Weight (g/mol) Substituent Type Key Physical Properties
Tris[(3-methylcyclopentyl)methyl]alumane* C₃₃H₅₇Al ~481.8 Branched cycloalkyl Likely low solubility in polar solvents
Trimethylalumane C₃H₉Al 72.087 Methyl Pyrophoric, liquid at room temp
Tris(decyl)alumane C₃₀H₆₃Al 450.8 Linear alkyl Waxy solid, hydrophobic
Tris(1,4-dihydropyrid-1-yl)alumane C₁₅H₁₈AlN₃ 291.3 Heterocyclic Air-sensitive, crystalline solid

*Estimated based on substituent structure.

Research Findings

  • Steric Effects : Bulky substituents, as in this compound, reduce reactivity by shielding the aluminum center, enabling selectivity in catalytic processes. This contrasts with trimethylalumane, where minimal steric bulk permits rapid but indiscriminate reactions .
  • Electronic Modulation : Electron-donating alkyl groups (e.g., in tris(decyl)alumane) decrease Lewis acidity compared to electron-withdrawing or π-accepting ligands (e.g., dihydropyridyl groups) .
  • Ligand-Driven Stability : Nitrogen-containing ligands in tris(1,4-dihydropyrid-1-yl)alumane enhance stability against hydrolysis, a critical limitation of simpler trialkylalumanes .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.